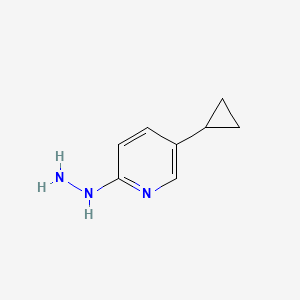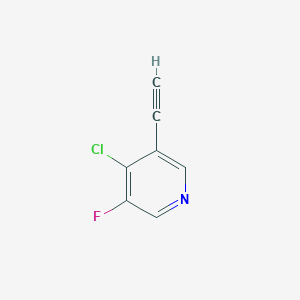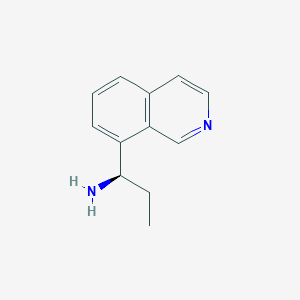
(R)-1-(Isoquinolin-8-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Isoquinolin-8-yl)propan-1-amine is a chiral amine compound that features an isoquinoline ring. Compounds containing isoquinoline structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinolin-8-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions often involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques to ensure the correct stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors.
Optimization: Reaction conditions are optimized for yield and purity, often involving high-pressure hydrogenation or enzymatic resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(Isoquinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Isoquinolin-8-yl)propan-1-amine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, compounds with isoquinoline structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
In the industry, such compounds might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action of ®-1-(Isoquinolin-8-yl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Isoquinolin-8-yl)propan-1-amine: The enantiomer of the compound.
1-(Isoquinolin-8-yl)ethanamine: A similar compound with a different alkyl chain length.
1-(Isoquinolin-8-yl)butan-1-amine: Another similar compound with a longer alkyl chain.
Uniqueness
®-1-(Isoquinolin-8-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(1R)-1-isoquinolin-8-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-2-12(13)10-5-3-4-9-6-7-14-8-11(9)10/h3-8,12H,2,13H2,1H3/t12-/m1/s1 |
InChI Key |
XEQQZXXGELZPFW-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC2=C1C=NC=C2)N |
Canonical SMILES |
CCC(C1=CC=CC2=C1C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



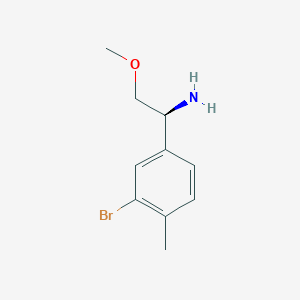
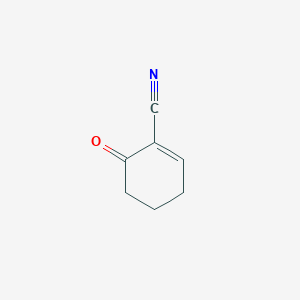
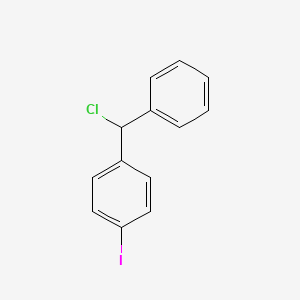
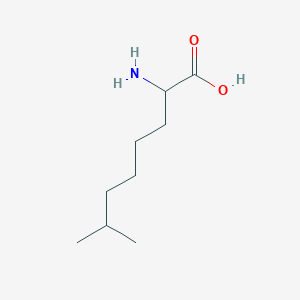
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
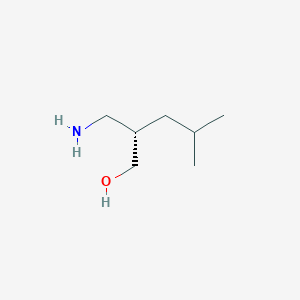
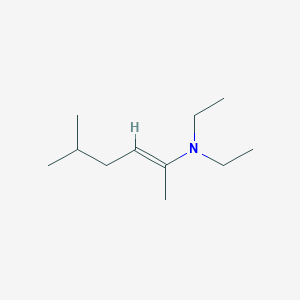
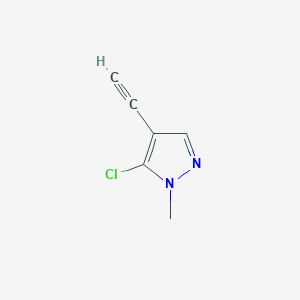

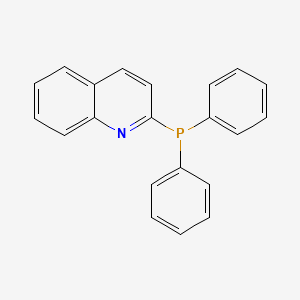
![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)
